molecular formula C14H12N2O4 B2562524 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(furan-2-yl)methyl]acetamide CAS No. 1105243-30-8

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2562524
CAS No.: 1105243-30-8
M. Wt: 272.26
InChI Key: HKNRPQMIIMYKSF-UHFFFAOYSA-N
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Description

The compound 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(furan-2-yl)methyl]acetamide features a 1,2-oxazole core substituted at position 5 with a furan-2-yl group. The acetamide moiety is further modified with an N-[(furan-2-yl)methyl] substituent. This structure combines two furan rings, which may enhance lipophilicity and metabolic stability, and an oxazole heterocycle known for its role in bioactivity modulation.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c17-14(15-9-11-3-1-5-18-11)8-10-7-13(20-16-10)12-4-2-6-19-12/h1-7H,8-9H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNRPQMIIMYKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CC2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(furan-2-yl)methyl]acetamide typically involves the reaction of furan derivatives with appropriate reagents to form the oxazole ring. One common method involves the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by further reactions to introduce the oxazole ring . Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(furan-2-yl)methyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The furan and oxazole rings can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with nucleic acids and proteins .

Comparison with Similar Compounds

Core Heterocycle Variations

The target compound’s 1,2-oxazole core differentiates it from triazole-based analogs (e.g., 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides). Key distinctions include:

  • Oxazole vs. Triazole: The oxazole ring (one oxygen and one nitrogen atom) may confer distinct electronic and steric properties compared to triazoles (three nitrogen atoms).
  • Sulfanyl Group Absence : Unlike triazole derivatives in –5, the target lacks a sulfanyl (-S-) linker, which in triazole analogs enhances anti-exudative activity by modulating thiol interactions in inflammatory pathways .

Substituent Analysis

  • Furan vs. Pyridyl/Phenyl Groups: highlights analogs with pyridyl substituents (e.g., 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(m-tolyl)acetamide), which improve solubility via hydrogen bonding but reduce lipophilicity compared to furan-containing compounds .
  • Chlorine/Nitro Substituents : In , chlorine or nitro groups on phenyl residues in triazole-acetamides increased anti-exudative activity by 15–20% compared to unsubstituted derivatives. The target compound’s furan substituents may prioritize metabolic stability over potency .

Anti-Exudative Activity

Triazole-acetamides (e.g., compounds 3.1–3.21) demonstrated significant anti-exudative activity (AEA) at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The sulfur atom in these compounds likely interacts with cysteine residues in cyclooxygenase enzymes, reducing prostaglandin synthesis . The target compound’s oxazole core and lack of sulfanyl groups may alter this mechanism, though furan’s π-π stacking could compensate by targeting hydrophobic enzyme pockets.

Biological Activity

The compound 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(furan-2-yl)methyl]acetamide is a synthetic organic molecule that has garnered attention in the realm of medicinal chemistry due to its unique structural characteristics. This compound features an oxazole ring and furan moieties, which are known to contribute to various biological activities. The molecular formula for this compound is C15H14N3O2C_{15}H_{14}N_{3}O_{2}, with a molecular weight of approximately 283.29 g/mol.

Structural Characteristics

The structure of the compound can be represented as follows:

Structure C15H14N3O2\text{Structure }\text{C}_{15}\text{H}_{14}\text{N}_{3}\text{O}_{2}

This compound's design includes functional groups that enhance its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : Structural analogs have shown promise in inhibiting cancer cell proliferation in vitro.
  • Neurological Effects : Some derivatives have been investigated for their ability to modulate neurotransmitter systems.

Antimicrobial Activity

A critical aspect of the biological activity of this compound is its antimicrobial properties. Various studies have assessed its effectiveness against different bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus (MRSA)20 µMGram-positive
Escherichia coli40 µMGram-negative
Bacillus subtilis15 µMGram-positive

These findings indicate that the compound has significant potential as an antimicrobial agent, particularly against resistant strains.

Anticancer Activity

The anticancer properties of related compounds have been explored in several studies. For instance, a study on oxazole derivatives indicated that they could inhibit cell growth in various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis
HeLa (Cervical Cancer)10.0Cell cycle arrest
A549 (Lung Cancer)15.0Inhibition of proliferation

These results suggest that the structural features of the compound may facilitate interactions with cellular targets involved in cancer progression.

Neurological Effects

Research into the neurological effects of related compounds has highlighted their potential as modulators of neurotransmitter systems, particularly glutamate receptors:

  • GluN2C and GluN2D Receptors : Compounds with similar structures have been shown to act as positive allosteric modulators at these receptors, enhancing synaptic responses.
    • A study reported an increase in glutamate potency by twofold when tested with specific receptor subtypes.

Case Studies

Several case studies have been conducted to evaluate the biological activity of compounds within the same class as This compound :

  • Case Study 1 : A derivative demonstrated significant antibacterial activity against multi-drug resistant strains, with MIC values lower than conventional antibiotics.
    • Reference: MDPI publication on antibacterial activity .
  • Case Study 2 : In vivo studies indicated that certain analogs reduced tumor size in xenograft models, suggesting effective anticancer properties.
    • Reference: Research on oxazole derivatives and their anticancer effects .

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